N-{5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide
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Overview
Description
N-{5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide typically involves the reaction of 3-chlorobenzyl bromide with thiazole derivatives under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The resulting intermediate is then reacted with 4-methylbenzoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and thiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
N-{5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 3-chloro-benzyl group enhances its antimicrobial properties, while the 4-methyl-benzamide moiety contributes to its anti-inflammatory and anticancer potential.
Properties
Molecular Formula |
C18H15ClN2OS |
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Molecular Weight |
342.8 g/mol |
IUPAC Name |
N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C18H15ClN2OS/c1-12-5-7-14(8-6-12)17(22)21-18-20-11-16(23-18)10-13-3-2-4-15(19)9-13/h2-9,11H,10H2,1H3,(H,20,21,22) |
InChI Key |
NHXVRUQOFRMFJC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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